![molecular formula C22H27N5O2S B2980995 2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide CAS No. 1040653-32-4](/img/structure/B2980995.png)
2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazin-2(3H)-yl moiety, a cyclohexylthio group, and an N-mesitylacetamide group. The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus, which is similar to the 1,2,4-triazolo[4,3-b]pyridazin-2(3H)-yl moiety in this compound, is known to be a privileged pharmacophore with a bioactive profile .Wissenschaftliche Forschungsanwendungen
- CHEMBL4593026 has shown promise as an anticancer agent. Its mechanism of action involves inhibiting specific enzymes or pathways critical for cancer cell survival and proliferation. Researchers are investigating its effectiveness against various cancer types, including breast, lung, and colon cancers. Preclinical studies have demonstrated tumor growth inhibition and apoptosis induction, making it a potential candidate for further clinical trials .
- Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. CHEMBL4593026 exhibits anti-inflammatory properties by modulating key inflammatory pathways. Researchers are exploring its potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. By targeting specific inflammatory mediators, this compound may offer novel therapeutic options .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by protein misfolding and aggregation. CHEMBL4593026 interacts with proteins involved in these processes, potentially influencing disease progression. Researchers are investigating its ability to prevent protein aggregation, reduce oxidative stress, and enhance neuronal survival. These findings could lead to innovative treatments for neurodegenerative disorders .
- Antibiotic resistance is a global health concern. CHEMBL4593026 exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Researchers are studying its mode of action and potential synergy with existing antibiotics. By targeting bacterial enzymes or membrane components, this compound may contribute to combating multidrug-resistant pathogens .
- Cardiovascular diseases, including hypertension and atherosclerosis, remain major health challenges. CHEMBL4593026 interacts with proteins involved in vascular function and blood pressure regulation. Researchers are exploring its vasodilatory effects, potential impact on endothelial dysfunction, and ability to modulate lipid metabolism. These insights could lead to novel cardiovascular therapies .
- Metabolic syndrome, diabetes, and obesity are interconnected conditions. CHEMBL4593026 affects metabolic pathways related to glucose homeostasis, lipid metabolism, and adipose tissue function. Researchers are investigating its potential as an insulin sensitizer, lipid-lowering agent, and weight management tool. By targeting specific receptors or enzymes, this compound may address multiple aspects of metabolic health .
Anticancer Potential
Anti-Inflammatory Activity
Neurological Disorders
Antibacterial Properties
Cardiovascular Applications
Metabolic Disorders and Obesity
Zukünftige Richtungen
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have profound importance in drug design, discovery, and development . Therefore, this compound could potentially be of interest in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Eigenschaften
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-14-11-15(2)21(16(3)12-14)23-19(28)13-26-22(29)27-18(24-26)9-10-20(25-27)30-17-7-5-4-6-8-17/h9-12,17H,4-8,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGGFYDFAYUMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.